N-(2-Iodo-5-methylphenyl)acetamide
Description
N-(2-Iodo-5-methylphenyl)acetamide is an acetamide derivative featuring an iodine atom at the ortho position and a methyl group at the para position on the phenyl ring. This substitution pattern distinguishes it from other halogenated acetamides, as iodine’s large atomic radius and polarizability may influence its physicochemical and biological properties. Potential applications may include pharmaceutical or agrochemical uses, inferred from structurally analogous compounds with halogen substituents .
Properties
CAS No. |
52164-28-0 |
|---|---|
Molecular Formula |
C9H10INO |
Molecular Weight |
275.09 g/mol |
IUPAC Name |
N-(2-iodo-5-methylphenyl)acetamide |
InChI |
InChI=1S/C9H10INO/c1-6-3-4-8(10)9(5-6)11-7(2)12/h3-5H,1-2H3,(H,11,12) |
InChI Key |
ZZVCJIIDQSRZJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)I)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Iodo-5-methylphenyl)acetamide typically involves the iodination of 2-methylacetanilide. The reaction is carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction conditions include maintaining a temperature range of 0-25°C and using a solvent like acetic acid or chloroform .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(2-Iodo-5-methylphenyl)acetamide can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding this compound oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or alkyl halides in solvents such as ethanol or water.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Major Products:
- Substitution reactions yield various substituted acetamides.
- Oxidation reactions produce this compound oxides.
- Reduction reactions result in the formation of corresponding amines .
Scientific Research Applications
Chemistry: N-(2-Iodo-5-methylphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is used to study the effects of iodinated aromatic compounds on biological systems. It is also employed in the synthesis of radiolabeled compounds for imaging and diagnostic purposes .
Medicine: Its derivatives are investigated for their antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and reagents for chemical processes .
Mechanism of Action
The mechanism of action of N-(2-Iodo-5-methylphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The iodine atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(2-Iodo-5-methylphenyl)acetamide with structurally related acetamides, focusing on substituent effects, physicochemical properties, and biological activity.
Structural Analogues with Halogen Substituents
Key Observations:
- Substituent Position: Ortho-substituted iodine in the target compound may induce steric hindrance and electronic effects distinct from meta-substituted analogs (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide), which exhibit predictable crystal packing due to meta-substitution .
- Halogen Effects: Iodine’s larger size and polarizability compared to chlorine or bromine could alter binding kinetics in biological systems or stability in agrochemical applications .
Physicochemical Properties
- Melting Points: While direct data for this compound is unavailable, a structurally related compound (N-(2-Iodo-5-methylphenyl)-N-(3-methyl-1-phenylbut-3-en-1-yl)acetamide) exhibits a melting point range of 89–93°C, suggesting moderate thermal stability .
- Crystallography: Meta-substituted trichloro-acetamides form orthorhombic or monoclinic crystals, whereas ortho-substituted iodine analogs may adopt less symmetric arrangements due to steric effects .
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